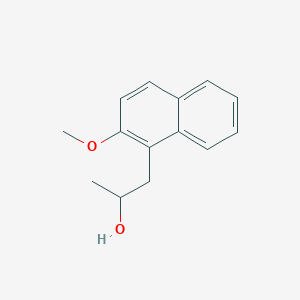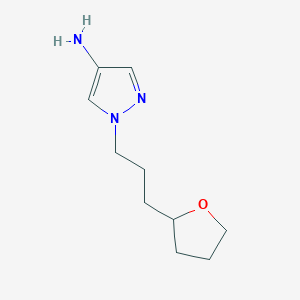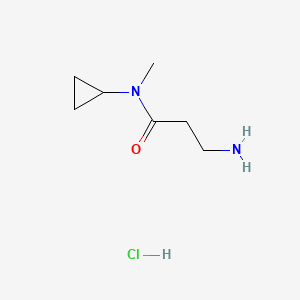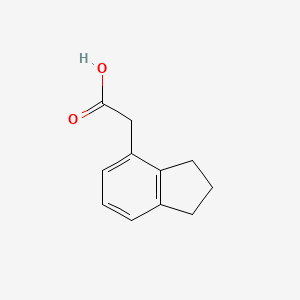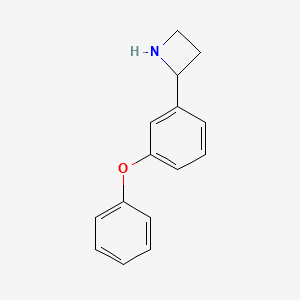
2-(3-Phenoxyphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenoxyphenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Vorbereitungsmethoden
The synthesis of 2-(3-Phenoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Additionally, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(3-Phenoxyphenyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenoxyphenyl)azetidine has diverse applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as drug candidates due to their unique reactivity and stability . They are also used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents . The phenoxyphenyl group in this compound may further enhance its biological activity and specificity.
Wirkmechanismus
The mechanism of action of 2-(3-Phenoxyphenyl)azetidine is primarily driven by its ring strain and the presence of the phenoxyphenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to interact with various molecular targets and pathways . The phenoxyphenyl group may contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-(3-Phenoxyphenyl)azetidine can be compared with other similar compounds such as aziridines and other functionalized azetidines. Azetidines are more stable than aziridines due to their lower ring strain, making them easier to handle and more versatile in chemical reactions . The presence of the phenoxyphenyl group in this compound distinguishes it from other azetidines, potentially enhancing its reactivity and applications. Similar compounds include azetidine-2-ones and other substituted azetidines .
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-(3-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-8-4-5-12(11-14)15-9-10-16-15/h1-8,11,15-16H,9-10H2 |
InChI-Schlüssel |
ACPWUPWJKNZFRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
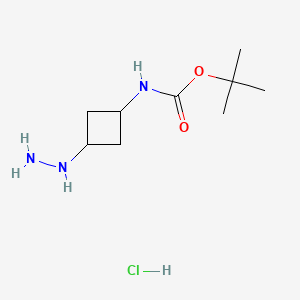
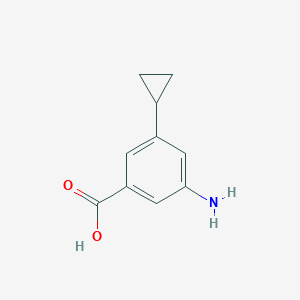
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)

